Dimethyl[4-(phenylamino)pteridin-2-yl]amine
Description
Dimethyl[4-(phenylamino)pteridin-2-yl]amine is a heterocyclic aromatic compound featuring a pteridine core substituted at position 4 with a phenylamino group and at position 2 with a dimethylamino moiety. Pteridine derivatives are notable for their diverse pharmacological activities, including kinase inhibition and antimicrobial properties . This compound’s structure combines electron-rich aromatic systems with tertiary amine groups, influencing its solubility, reactivity, and biological interactions.
Properties
IUPAC Name |
2-N,2-N-dimethyl-4-N-phenylpteridine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6/c1-20(2)14-18-12-11(15-8-9-16-12)13(19-14)17-10-6-4-3-5-7-10/h3-9H,1-2H3,(H,16,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPKWIQLRIYQASC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC2=NC=CN=C2C(=N1)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl[4-(phenylamino)pteridin-2-yl]amine typically involves multi-step organic reactions. One common method involves the condensation of 2,4,5-triaminopyrimidine with benzaldehyde to form the intermediate Schiff base, which is then cyclized to yield the pteridine core. Subsequent methylation and phenylamination steps are carried out to introduce the dimethyl and phenylamino groups, respectively. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Dimethyl[4-(phenylamino)pteridin-2-yl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid derivatives.
Reduction: Reduction reactions can yield dihydropteridine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pteridine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pteridines, dihydropteridines, and quinonoid derivatives, each with distinct chemical and physical properties.
Scientific Research Applications
Based on the search results, here's what is known about the applications of Ethyl 4-((4-((4-methoxyphenyl)amino)pteridin-2-yl)amino)benzoate, a compound similar to Dimethyl[4-(phenylamino)pteridin-2-yl]amine:
Scientific Research Applications
Ethyl 4-((4-((4-methoxyphenyl)amino)pteridin-2-yl)amino)benzoate has applications in various scientific fields:
- Chemistry: It serves as a starting material for synthesizing derivatives and as a reagent in organic synthesis.
- Biology: Its potential biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.
- Medicine: Research is ongoing to explore its potential therapeutic uses, including as an anticancer or antimicrobial agent.
- Industry: It is used in developing new materials and as an intermediate in producing dyes and pigments.
Anticancer Activity
Research suggests that compounds with similar structures exhibit anticancer properties. Derivatives of pteridine can inhibit the proliferation of cancer cell lines, indicating this compound's potential as an anticancer agent.
Anti-inflammatory and Antibacterial Activities
Synthesized compounds were evaluated for their antibacterial activity against Gram-positive bacteria, such as Staphylococcus aureus and Bacillus cereus .
2,4-Pyrimidinediamine compounds
Mechanism of Action
The mechanism of action of Dimethyl[4-(phenylamino)pteridin-2-yl]amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s structure allows it to interact with nucleic acids and proteins, influencing various biological processes.
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural analogs, highlighting differences in substituents, molecular weight, and reported activities:
Key Structural and Functional Differences
Core Heterocycle :
- The target compound’s pteridine core (fused pyrimidine-pyrazine) contrasts with pyrimidine (e.g., ) or pyridine (e.g., ) cores in analogs. Pteridine’s extended π-system may enhance binding to aromatic-rich enzyme pockets, such as ATP-binding sites in kinases .
- Pyrimidine derivatives (e.g., ) often exhibit stronger electron-deficient character, affecting redox properties and metabolic stability.
Substituent Effects: Dimethylamino Group: Present in the target compound and , this group enhances solubility via tertiary amine protonation under physiological conditions. Chloro and Trifluoromethyl Groups: Electron-withdrawing substituents (e.g., in ) may enhance binding affinity to hydrophobic enzyme pockets but reduce metabolic stability compared to electron-donating groups like methyl .
Biological Activities: Kinase Inhibition: Pyrimidine-pyrazolo hybrids (e.g., ) show nanomolar IC₅₀ values against CDK2/CDK4, while pteridine derivatives may target broader kinase families due to structural flexibility . Antimicrobial Potential: Analogous chloro-substituted pyridines (e.g., ) exhibit antimicrobial activity (MIC ~2–8 µg/mL), suggesting the target compound could share similar properties if tested .
Challenges and Contradictions
- Activity Variations : Substituting pteridine with pyrimidine (as in ) reduces steric bulk but may lower target specificity. For example, ’s pyrimidine-pyrazolo hybrid shows stronger CDK inhibition than pteridine-based compounds, possibly due to optimized fit in kinase pockets .
- Solubility vs. Bioavailability: While dimethylamino groups improve solubility, excessive lipophilicity (e.g., trifluoromethyl in ) can hinder aqueous solubility, necessitating formulation adjustments .
Biological Activity
Dimethyl[4-(phenylamino)pteridin-2-yl]amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications in various fields, and relevant research findings.
Chemical Structure and Properties
This compound can be characterized by its pteridine core, which is a bicyclic structure containing nitrogen atoms. The presence of the dimethyl and phenylamino groups contributes to its unique chemical properties and biological interactions.
Table 1: Structural Features of this compound
| Feature | Description |
|---|---|
| Molecular Formula | C12H14N4 |
| Molecular Weight | 230.26 g/mol |
| Functional Groups | Amino, Dimethyl |
| Core Structure | Pteridine |
The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. Research indicates that this compound may act as an enzyme inhibitor , particularly in the context of degranulation processes mediated by Fc receptors (FceRI and FcγRI) in immune cells. This inhibition can prevent the release of various inflammatory mediators, thereby modulating immune responses .
Anticancer Potential
Recent studies highlight the compound's potential as an anticancer agent . It has been shown to induce apoptosis in cancer cell lines by influencing cell cycle regulation and enhancing histone acetylation, which can lead to increased expression of tumor suppressor genes . For instance, compounds structurally related to this compound demonstrated significant inhibitory effects on human myelodysplastic syndrome cell lines, suggesting a promising avenue for further investigation in cancer therapeutics .
Antimicrobial Activity
This compound has also been studied for its antimicrobial properties . Its derivatives have shown efficacy against various bacterial strains, potentially due to their ability to disrupt folate metabolism pathways critical for bacterial growth. This mechanism is particularly relevant in the context of sulfa drugs, where pteridine derivatives play a crucial role in inhibiting dihydropteroate synthase (DHPS), an essential enzyme in bacterial folate synthesis .
Fluorescent Probes
In addition to its therapeutic applications, this compound is being explored as a fluorescent probe for biological imaging. Its ability to interact with nucleic acids and proteins allows for visualization of cellular processes, making it a valuable tool in biochemical research.
Study 1: Inhibition of Degranulation
A study investigating the effects of pteridine derivatives on mast cells revealed that this compound effectively inhibited degranulation triggered by IgE crosslinking. The results indicated that this compound could serve as a therapeutic agent for allergic reactions by modulating mast cell activity .
Study 2: Antitumor Activity
In vivo studies using xenograft models demonstrated that analogs of this compound exhibited potent antitumor effects. The compounds significantly inhibited tumor growth while showing minimal toxicity to normal tissues, indicating their potential as selective anticancer agents .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for dimethyl[4-(phenylamino)pteridin-2-yl]amine, and how can purity be ensured?
- Methodology : The synthesis typically involves coupling reactions such as Suzuki-Miyaura cross-coupling, where palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., NaHCO₃ as a base) are used to link aryl boronic esters to halogenated pteridine cores . For example, describes a protocol using Pd(II) acetate and aqueous NaHCO₃ in 2-methyltetrahydrofuran under sealed conditions (100°C, 3h), yielding ~51% after purification via gradient chromatography (hexane/acetate).
- Purity Control : Post-synthesis purification employs techniques like flash chromatography (eluent optimization) and HPLC (using reference standards such as DMAP for calibration ).
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : ¹H and ¹³C NMR (e.g., 500 MHz in methanol-d₄) confirm regiochemistry and substituent positions, as demonstrated in for analogous pyrimidine derivatives.
- Mass Spectrometry : ESI-MS (e.g., m/z 254.1 [M+H]⁺ in ) validates molecular weight.
- Elemental Analysis : Combustion analysis ensures stoichiometric accuracy of C, H, and N.
Q. How can researchers safely handle this compound in the lab?
- Methodology :
- Use fume hoods and PPE (gloves, goggles) to avoid inhalation or skin contact, as fluorinated amines may pose irritant risks (similar to hazards noted in ).
- Store in inert atmospheres (argon) at –20°C to prevent degradation.
Advanced Research Questions
Q. How can computational methods optimize reaction conditions and resolve yield discrepancies?
- Methodology : Quantum chemical calculations (e.g., DFT) and reaction path searches (as in ) model transition states and intermediates to identify bottlenecks. For instance, ICReDD’s approach combines computational screening of catalysts (e.g., ligand effects) with experimental validation, reducing trial-and-error cycles . A case study in showed varying yields (51% vs. lower in scaled reactions), which could be analyzed via computational free-energy landscapes to pinpoint steric or electronic mismatches.
Q. What mechanistic insights explain the compound’s biological activity, and how can selectivity be improved?
- Methodology :
- Docking Studies : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like kinases or receptors. highlights cholinesterase inhibition mechanisms for related sulfanylpyrimidines.
- Structure-Activity Relationships (SAR) : Systematic substitution (e.g., methyl vs. phenyl groups) on the pteridine core can modulate selectivity, as seen in ’s pyrimidin-4-amine derivatives.
Q. How do contradictory solubility data across studies impact formulation strategies?
- Methodology :
- Solubility Screening : Use differential scanning calorimetry (DSC) and dynamic light scattering (DLS) to assess pH-dependent solubility (e.g., in PBS vs. DMSO).
- Co-solvent Systems : Ternary phase diagrams (water/ethanol/PEG) optimize solubility, referencing ’s membrane separation technologies for scalable purification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
